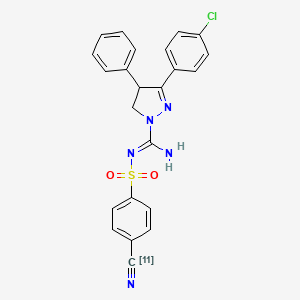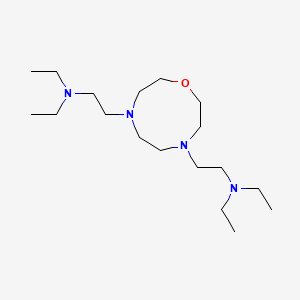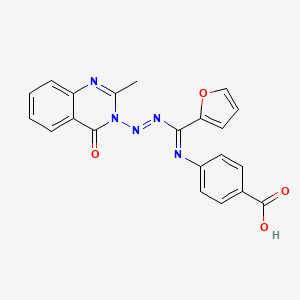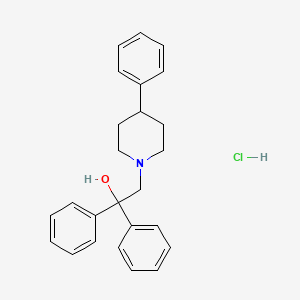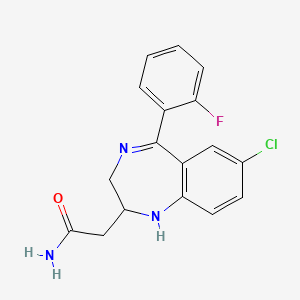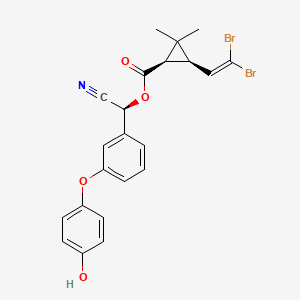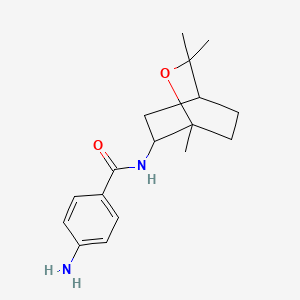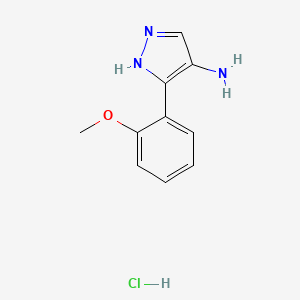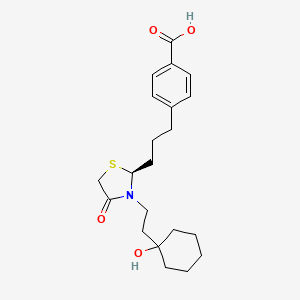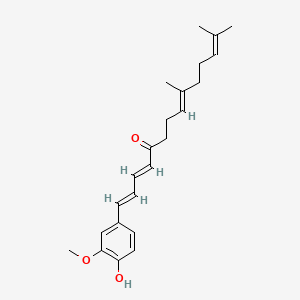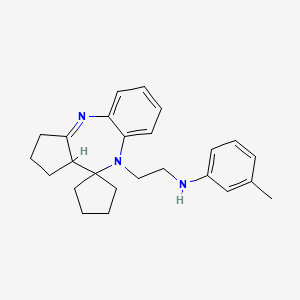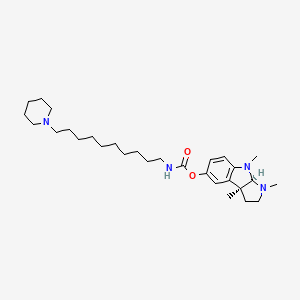
Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- est un composé organique complexe avec une structure unique qui combine des éléments de l’acide carbamique et de la pipéridine
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- implique généralement plusieurs étapes, en commençant par la préparation du dérivé de la pipéridine. Ceci est suivi par l’introduction de la partie acide carbamique à travers une série de réactions qui peuvent inclure l’estérification, l’amidification et la cyclisation. Les conditions réactionnelles nécessitent souvent des catalyseurs spécifiques, des solvants et des contrôles de température pour assurer que le produit désiré est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des procédés en continu pour optimiser l’efficacité et l’extensibilité. L’utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres réactionnels est cruciale pour maintenir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, généralement en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Réactifs et conditions courantes
Les réactions mentionnées ci-dessus nécessitent souvent des réactifs et des conditions spécifiques :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Substitution nucléophile utilisant l’hydroxyde de sodium en milieu aqueux.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour des molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l’inhibition enzymatique et la liaison des récepteurs.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Carbamic acid, (10-(1-piperidinyl)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression des gènes et la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide carbamique : Ces composés partagent la partie acide carbamique mais diffèrent par leurs chaînes latérales et leur structure globale.
Dérivés de la pipéridine : Composés qui contiennent le cycle pipéridine mais ont différents groupes fonctionnels attachés.
Unicité
L’acide carbamique, (10-(1-pipéridinyl)décyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-triméthylpyrrolo[2,3-b]indol-5-yl ester, (3aS-cis)- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
154619-91-7 |
|---|---|
Formule moléculaire |
C29H48N4O2 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(10-piperidin-1-yldecyl)carbamate |
InChI |
InChI=1S/C29H48N4O2/c1-29-17-22-31(2)27(29)32(3)26-16-15-24(23-25(26)29)35-28(34)30-18-11-8-6-4-5-7-9-12-19-33-20-13-10-14-21-33/h15-16,23,27H,4-14,17-22H2,1-3H3,(H,30,34)/t27-,29+/m1/s1 |
Clé InChI |
ALAWSQXXUIFMOD-PXJZQJOASA-N |
SMILES isomérique |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C |
SMILES canonique |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCCCN4CCCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



